K-756

描述

K-756 是一种新型且选择性的 Tankyrase(TNKS)抑制剂,后者是聚 ADP 核糖聚合酶 (PARP) 家族的一员。 它特异性地抑制 TNKS1 和 TNKS2 的 ADP 核糖基化活性,其 IC50 值分别为 31 nM 和 36 nM 。 该化合物已显示出在抑制 Wnt/β-连环蛋白通路方面具有巨大潜力,该通路与各种癌症相关 .

准备方法

K-756 的合成涉及多个步骤,从市售起始原料开始。合成路线通常包括通过一系列反应形成关键中间体,例如缩合、环化和官能团修饰。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以获得所需的高纯度产物 。工业生产方法很可能涉及扩大这些实验室程序,同时确保一致性和效率。

化学反应分析

科学研究应用

Scientific Research Applications

1. Colorectal Cancer Treatment

K-756 has shown promise in preclinical studies involving APC-mutant colorectal cancer cell lines. It effectively inhibited cell growth in COLO 320DM and SW403 cells by suppressing the Wnt/β-catenin pathway . Furthermore, in vivo studies demonstrated that oral administration of this compound could inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent for colorectal cancer .

2. Synergistic Effects with Other Therapies

Research indicates that this compound may enhance the efficacy of other cancer treatments. For example, when combined with gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, this compound exhibited a synergistic effect on non-small cell lung cancer cells . This suggests that this compound could be integrated into combination therapy regimens to improve patient outcomes.

3. Immunotherapy Enhancement

Recent studies have explored this compound's role in enhancing immunotherapy. The Wnt/β-catenin pathway is known to suppress immune responses by inhibiting dendritic cell activation and reducing T cell infiltration in tumors. By inhibiting this pathway, this compound may improve the effectiveness of immune checkpoint inhibitors (ICIs), potentially leading to better responses in patients undergoing immunotherapy .

Table 1: Inhibitory Activity of this compound on Tankyrase Enzymes

| Enzyme | IC50 (µM) |

|---|---|

| TNKS1 | 0.031 |

| TNKS2 | 0.010 |

Source: MedChemExpress

Table 2: Efficacy of this compound in Preclinical Models

| Study Type | Model Type | Result |

|---|---|---|

| In vitro | COLO 320DM cells | Significant growth inhibition |

| In vivo | Xenograft mice | Tumor growth inhibition observed |

| Combination therapy | Non-small cell lung cancer | Synergistic effect with gefitinib |

Case Studies

Case Study 1: Colorectal Cancer Xenograft Model

In a study involving APC-mutant colorectal cancer xenografts, mice treated with this compound showed a marked reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit tumor growth through modulation of the Wnt/β-catenin pathway .

Case Study 2: Combination Therapy with Immunotherapy

Another investigation assessed the impact of this compound on melanoma models treated with anti-PD-L1 antibodies. Results indicated that this compound enhanced T cell infiltration and improved tumor response rates, suggesting its potential role as an adjunct to immunotherapy .

作用机制

K-756 通过与 Tankyrase (TNKS) 的诱导口袋结合并抑制其酶活性发挥作用。这种抑制阻止了 Axin 的聚 ADP 核糖基化,Axin 是 Wnt/β-连环蛋白通路中的一个关键组成部分。 结果,Axin 稳定,导致 β-连环蛋白降解并抑制 Wnt/β-连环蛋白信号 。 该通路对细胞增殖、干细胞更新和组织发育至关重要,这使得 this compound 成为癌症研究中一种有价值的化合物 .

相似化合物的比较

K-756 作为 Tankyrase 抑制剂具有高选择性和效力,这一点是独一无二的。类似的化合物包括:

JW 55: 另一种 Tankyrase 抑制剂,但具有不同的选择性和效力特征。

XAV939: 抑制 Tankyrase,但具有不同的化学结构和作用机制。

IWR-1: 靶向 Wnt/β-连环蛋白通路,但通过不同的分子机制. This compound 因其特异性结合 TNKS 的诱导口袋以及对 Wnt/β-连环蛋白通路的有力抑制作用而脱颖而出.

生物活性

K-756 is a novel compound recognized as a selective inhibitor of tankyrase (TNKS), an enzyme that plays a critical role in the regulation of the Wnt/β-catenin signaling pathway. This pathway is significant in various cancers, particularly colorectal cancer, where aberrations often arise due to mutations in the adenomatous polyposis coli (APC) gene. The biological activity of this compound has been extensively studied, revealing its potential as a therapeutic agent in cancer treatment.

This compound functions by stabilizing Axin, a key regulatory protein in the Wnt/β-catenin pathway. By inhibiting TNKS, this compound prevents the poly-ADP ribosylation and subsequent degradation of Axin, leading to reduced levels of active β-catenin. This inhibition results in decreased transcription of Wnt target genes, which are often upregulated in cancerous cells.

Key Findings

- Inhibition of Cell Growth : this compound has shown efficacy in inhibiting the growth of APC-mutant colorectal cancer cell lines such as COLO 320DM and SW403 by targeting the Wnt/β-catenin pathway .

- Synergistic Effects : In non-small cell lung cancer cells, this compound did not exhibit significant antiproliferative activity on its own; however, when combined with gefitinib (an EGFR inhibitor), it demonstrated a strong synergistic effect .

- In Vivo Efficacy : Studies involving mouse xenograft models have confirmed that oral administration of this compound effectively inhibits the Wnt/β-catenin pathway, resulting in tumor growth suppression .

Data Table: Biological Activity of this compound

| Study Type | Cell Line | Treatment | Outcome |

|---|---|---|---|

| In Vitro | COLO 320DM | This compound | Inhibition of cell growth |

| In Vitro | SW403 | This compound | Inhibition of cell growth |

| In Vitro | Non-small cell lung | This compound + Gefitinib | Strong synergistic effect |

| In Vivo | Colon cancer xenograft | Oral this compound | Tumor growth inhibition |

Case Study 1: Colorectal Cancer

A study conducted on APC-mutant colon cancer cells demonstrated that treatment with this compound resulted in significant stabilization of Axin and decreased β-catenin activity. This was measured using transcriptional reporter assays and cell viability assays, confirming its potential as a targeted therapy for colorectal cancer .

Case Study 2: Lung Cancer Combination Therapy

In another investigation, this compound was tested in combination with gefitinib on non-small cell lung cancer models. The results indicated that while this compound alone had limited effects, its combination with gefitinib led to enhanced antiproliferative effects, suggesting a promising avenue for combination therapies in resistant cancer types .

属性

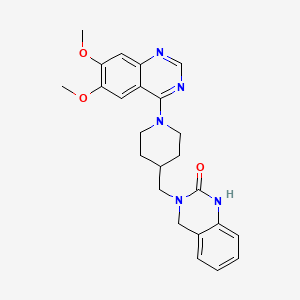

IUPAC Name |

3-[[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]methyl]-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c1-31-21-11-18-20(12-22(21)32-2)25-15-26-23(18)28-9-7-16(8-10-28)13-29-14-17-5-3-4-6-19(17)27-24(29)30/h3-6,11-12,15-16H,7-10,13-14H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXCGEJJQFHPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CN4CC5=CC=CC=C5NC4=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401121877 | |

| Record name | 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130017-40-2 | |

| Record name | 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130017-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]methyl]-3,4-dihydro-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。